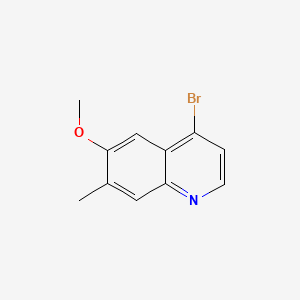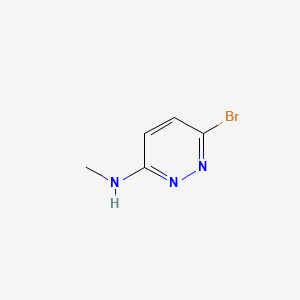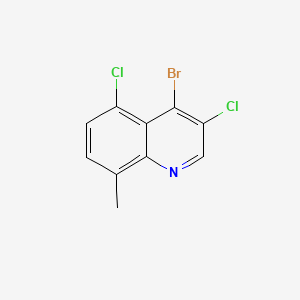
2-Bromo-3,5-dichloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-3,5-dichloroaniline” is a chemical compound with the molecular formula C6H4BrCl2N . It is used in the production of pesticides, dyes, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromine, chlorine, and an amine group . The molecular weight of the compound is 240.91 .
Scientific Research Applications
Toxicology and Nephrotoxicity : A study by Hong et al. (2000) investigated the nephrotoxic effects of 3,5-dihaloaniline isomers, including 3,5-dichloroaniline. They found that these compounds can be potent nephrotoxicants, with bromo and iodo substitutions significantly enhancing this potential in vitro (Hong, Anestis, Henderson, & Rankin, 2000).
Bioremediation and Environmental Impact : Research by Kuhn & Suflita (1989) showed that chloroaniline-based compounds, like 3,5-dichloroaniline, could be biologically dehalogenated in methanogenic aquifers, suggesting potential applications in bioremediation of contaminated environments (Kuhn & Suflita, 1989).
Antimicrobial Properties : A study by Kimura et al. (1962) explored the synthesis of N-derivatives of 2,5-dichloroaniline and its derivatives for their antimicrobial activity. They found that some derivatives exhibited strong antibacterial activities, highlighting potential pharmaceutical applications (Kimura, Yabuuchi, Hisaki, Sugimoto, Ohyama, & Mochida, 1962).
Methemoglobin Formation : Valentovic et al. (1997) characterized the capacity of 3,5-dichloroaniline and its metabolites to induce methemoglobin formation, an important consideration for occupational and environmental health (Valentovic, Rogers, Meadows, Conner, Williams, Hong, & Rankin, 1997).
Drug Metabolism and Pharmacokinetics Studies : Latli et al. (2008) described the synthesis of [13C6]-3,5-dichloroaniline for use as internal standards in drug metabolism and pharmacokinetics studies, demonstrating its application in pharmaceutical research (Latli, Hrapchak, Krishnamurthy, & Senanayake, 2008).
Pollutant Identification : Weisz & Andrzejewski (2003) identified 2-bromo-3,4,5,6-tetrachloroaniline as a contaminant in color additives, which underscores the importance of analytical chemistry in identifying environmental contaminants (Weisz & Andrzejewski, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-3,5-dichloroaniline is a derivative of dichloroaniline . Dichloroanilines are chemical compounds which consist of an aniline ring substituted with two chlorine atoms . They are used in the production of dyes and herbicides . .
Biochemical Pathways
Dichloroanilines, the parent compounds, are involved in the production of dyes and herbicides , suggesting they may interact with biochemical pathways related to these processes.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented in the literature. As a derivative of dichloroaniline, it may share similar effects. Dichloroanilines are used in the production of dyes and herbicides , suggesting they may have effects related to these processes.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-3,5-dichloroaniline are not well-documented in the literature. Based on its structural similarity to other aniline derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound .
Cellular Effects
It can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Properties
IUPAC Name |
2-bromo-3,5-dichloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQNMASFJWYHNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672143 |
Source


|
| Record name | 2-Bromo-3,5-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211214-30-0 |
Source


|
| Record name | 2-Bromo-3,5-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile](/img/structure/B567044.png)



